Cas no 1354755-54-6 (4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine)
![4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine structure](https://ja.kuujia.com/scimg/cas/1354755-54-6x500.png)
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine
- 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
-
- インチ: 1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2
- InChIKey: OAROSPRYTAJVJQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(CC2=NC3=CC(Cl)=CN=C3O2)C=C1
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499641-1g |
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline |
1354755-54-6 | 97% | 1g |
$*** | 2023-03-30 |
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
10. Book reviews
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamineに関する追加情報
Recent Advances in the Study of 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine (CAS: 1354755-54-6)
The compound 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine (CAS: 1354755-54-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an in-depth analysis of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the unique structural features of 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine, which contribute to its selective binding affinity towards specific molecular targets. Researchers have employed advanced computational modeling techniques to elucidate the compound's interaction with key enzymes and receptors, revealing promising inhibitory effects in preclinical models of inflammatory and oncological diseases.
In terms of synthesis, novel methodologies have been developed to improve the yield and purity of 1354755-54-6. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized four-step synthetic route that significantly reduces byproduct formation while maintaining scalability for industrial production. These advancements address previous challenges in the compound's manufacturability, paving the way for more extensive pharmacological evaluation.
Pharmacokinetic studies conducted in rodent models have shown favorable absorption and distribution profiles for 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine, with particular note of its ability to cross the blood-brain barrier. This property has sparked interest in its potential application for central nervous system disorders, though further toxicological assessments are required to establish safety parameters.
The mechanism of action research has identified multiple pathways affected by this compound, including modulation of kinase activity and interference with protein-protein interactions critical for cell signaling. Particularly noteworthy is its dual inhibitory effect on both JAK and SRC family kinases, suggesting potential as a multi-target therapeutic agent for complex diseases.
Current clinical development remains in early stages, with one pharmaceutical company having filed investigational new drug (IND) applications for evaluation in autoimmune conditions. However, the scientific community continues to explore additional indications, with recent in vitro studies demonstrating promising activity against drug-resistant bacterial strains, expanding the compound's potential therapeutic scope.
Challenges remain in the development of 1354755-54-6, including the need for more comprehensive structure-activity relationship studies to optimize its pharmacological profile. Researchers are particularly focused on addressing metabolic stability issues identified in recent hepatocyte incubation experiments, which showed rapid phase I metabolism in certain species.
The intellectual property landscape surrounding this compound has become increasingly complex, with multiple patents filed for various derivatives and formulations. A 2023 patent analysis revealed at least 14 distinct patent families claiming aspects of the oxazolopyridine scaffold, indicating strong commercial interest in this chemical space.
Future research directions are likely to focus on combination therapies, as preliminary data suggest synergistic effects when 4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine is co-administered with existing immunomodulators. Additionally, the development of prodrug versions is being explored to enhance oral bioavailability based on recent biopharmaceutical classification system (BCS) analyses.
In conclusion, 1354755-54-6 represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. While significant progress has been made in understanding its biological activities and optimizing its synthesis, further research is needed to fully realize its clinical potential and address existing pharmacological challenges.
1354755-54-6 (4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine) 関連製品
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)
- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1490727-08-6(4-(BENZYLAMINO)-2-METHYLBUTAN-2-OL)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)
- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)
- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)




